(2-Methyl-3-nitrophenoxy)acetic acid
Overview
Description
(2-Methyl-3-nitrophenoxy)acetic acid is an organic compound with the molecular formula C9H9NO4. It is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a benzene ring, which is further connected to an acetic acid moiety
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 2-methyl-3-nitrophenol followed by esterification with chloroacetic acid.
Esterification Reaction: Another method involves the esterification of 2-methyl-3-nitrophenol with acetic anhydride.
Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process requires careful handling of nitric acid and other reagents to prevent unwanted side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-methyl-3-aminophenoxyacetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenation with bromine (Br2) in the presence of iron (Fe).
Major Products Formed:
Oxidation: 2-Methyl-3-nitrobenzoic acid.
Reduction: 2-Methyl-3-aminophenoxyacetic acid.
Substitution: 2-Methyl-3-bromophenoxyacetic acid.
Scientific Research Applications
(2-Methyl-3-nitrophenoxy)acetic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications in the development of anti-inflammatory and analgesic drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(2-Methyl-3-nitrophenoxy)acetic acid is structurally similar to other nitrophenylacetic acids, such as 2-methyl-4-nitrophenylacetic acid and 3-nitrophenylacetic acid. its unique positioning of the nitro and methyl groups on the benzene ring imparts distinct chemical and biological properties. These differences can influence its reactivity, solubility, and biological activity.
Comparison with Similar Compounds
2-Methyl-4-nitrophenylacetic acid
3-Nitrophenylacetic acid
2-Methyl-3-aminophenoxyacetic acid
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Properties
IUPAC Name |
2-(2-methyl-3-nitrophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6-7(10(13)14)3-2-4-8(6)15-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUCWHLALOFKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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